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Compound of Interest

Compound Name: 1-Benzofuran-2,3-dicarboxylic acid

Cat. No.: B095111 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectral analysis of 1-benzofuran-2,3-dicarboxylic acid
and related heterocyclic dicarboxylic acids. Due to the limited availability of direct experimental

data for 1-benzofuran-2,3-dicarboxylic acid, this guide presents expected spectral

characteristics inferred from its monocarboxylic acid analogues, 1-benzofuran-2-carboxylic acid

and 1-benzofuran-3-carboxylic acid, alongside experimental data for furan-2,3-dicarboxylic

acid, thiophene-2,3-dicarboxylic acid, and pyrrole-2,3-dicarboxylic acid. This comparative

approach allows for a deeper understanding of the structural and electronic properties of these

compounds, which is crucial for their application in research and drug development.

Comparative Spectral Data
The following tables summarize the key spectral data for 1-benzofuran-2,3-dicarboxylic acid
(expected) and its comparators.

Table 1: ¹H NMR Spectral Data (Expected and
Experimental)
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Compound Solvent
Chemical Shift (δ, ppm)
and Multiplicity

1-Benzofuran-2,3-dicarboxylic

acid (Expected)
DMSO-d₆

~7.5-8.0 (m, 4H, Ar-H), ~13.0

(br s, 2H, COOH)

Furan-2,3-dicarboxylic acid DMSO-d₆ 6.87 (d, 1H), 7.90 (d, 1H)[1]

Thiophene-2,3-dicarboxylic

acid
Not Specified

No specific shifts available in

search results.

Pyrrole-2,3-dicarboxylic acid Not Specified
No specific shifts available in

search results.

Table 2: ¹³C NMR Spectral Data (Expected and
Experimental)

Compound Solvent Chemical Shift (δ, ppm)

1-Benzofuran-2,3-dicarboxylic

acid (Expected)
DMSO-d₆

~115-160 (Ar-C and C=C),

~165-170 (C=O)

1-Benzofuran-2-carboxylic acid MeOD

111.5, 113.4, 122.6, 123.5,

127.1, 127.3, 146.0, 155.7,

161.0

1-Benzofuran-3-carboxylic acid Not Specified
No specific shifts available in

search results.

Furan-2,3-dicarboxylic acid Not Specified
No specific shifts available in

search results.

Thiophene-2,3-dicarboxylic

acid
Not Specified

No specific shifts available in

search results.

Pyrrole-2,3-dicarboxylic acid Not Specified
No specific shifts available in

search results.

Table 3: IR Spectral Data (Expected and Experimental)
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Compound Key Absorptions (cm⁻¹)

1-Benzofuran-2,3-dicarboxylic acid (Expected)
~3300-2500 (O-H stretch, broad), ~1700 (C=O

stretch), ~1600 (C=C stretch)

1-Benzofuran-2-carboxylic acid

Data not specifically available in search results

for the acid, but the ethyl ester shows a C=O

stretch.

Furan-2,3-dicarboxylic acid esters

C=O stretching bands observed to shift upon

interaction with PVC, with ortho-substituted

esters showing a significant shift of 18-21 cm⁻¹.

[2]

Thiophene-2-carboxylic acid No specific data available in search results.

Pyrrole-2,3-diones (related structure)
C=O stretch around 1673-1684 cm⁻¹, N-H/O-H

stretch around 3154-3291 cm⁻¹.[3]

Table 4: Mass Spectrometry Data (Expected and
Experimental)

Compound Ionization Mode [M-H]⁻ or [M+H]⁺ (m/z)

1-Benzofuran-2,3-dicarboxylic

acid (Expected)
ESI- 205

1-Benzofuran-2-carboxylic acid ESI-MS 161

1-Benzofuran-3-carboxylic acid GC-MS 162 (M⁺), 145, 89[4]

Furan-2-carboxylic acid ESI+ 113.2 (M+H)⁺

Thiophene-2,3-dicarboxylic

acid
Not Specified

Molecular Weight: 172.16

g/mol [5]

Pyrrole-2-carboxylic acid GC-MS

m/z values of 240.0, 166.0,

241.0, 108.0 reported in one

dataset.[6]

Experimental Protocols
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Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the dicarboxylic acid in a suitable

deuterated solvent (e.g., DMSO-d₆, MeOD). The choice of solvent is critical to ensure

solubility and minimize interference with the analyte signals.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is

recommended for detailed spectral analysis.

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. The

acidic protons of the carboxylic acid groups are expected to appear as a broad singlet at a

downfield chemical shift (typically >10 ppm).

¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum. The carbonyl carbons of the

dicarboxylic acids are expected to resonate in the range of 160-180 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method or the Attenuated Total

Reflectance (ATR) technique is commonly used.

KBr Pellet: Mix a small amount of the finely ground sample (1-2 mg) with approximately

100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a

hydraulic press.

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

Instrumentation: A standard FT-IR spectrometer is used to record the spectrum, typically in

the range of 4000-400 cm⁻¹.

Data Analysis: Identify characteristic absorption bands for functional groups such as the

broad O-H stretch of the carboxylic acid, the C=O stretch, and the aromatic C=C stretches.

Mass Spectrometry (MS)
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Sample Preparation: For Electrospray Ionization (ESI), dissolve the sample in a suitable

solvent such as methanol or acetonitrile. For Gas Chromatography-Mass Spectrometry (GC-

MS), derivatization to a more volatile ester form may be necessary.[7][8]

Instrumentation:

ESI-MS: A mass spectrometer equipped with an ESI source is used for direct infusion or

LC-MS analysis. This technique is suitable for polar and thermally labile molecules.

GC-MS: A gas chromatograph coupled to a mass spectrometer is used for the analysis of

volatile or derivatized compounds.

Data Analysis: Determine the molecular weight from the molecular ion peak ([M+H]⁺ or [M-

H]⁻). Analyze the fragmentation pattern to gain structural information.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an

absorbance reading within the linear range of the instrument (typically 0.1-1.0).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption

spectrum, typically from 200 to 400 nm for aromatic compounds.[9]

Data Analysis: Identify the wavelength of maximum absorbance (λmax), which corresponds

to electronic transitions within the molecule. The presence of the benzofuran ring system is

expected to result in characteristic absorption bands in the UV region.

Visualizations
General Workflow for Spectral Characterization
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General Workflow for Spectral Characterization

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Compound of Interest

NMR Spectroscopy
(¹H, ¹³C) FT-IR Spectroscopy Mass Spectrometry UV-Vis Spectroscopy

Structural Elucidation
& Characterization

Key Functional Groups and Expected Spectral Regions

1-Benzofuran-2,3-dicarboxylic acid

Spectroscopic Techniques

Carboxylic Acid
(-COOH)

¹H NMR:
~13.0 ppm (br s)

O-H proton

IR:
~3300-2500 cm⁻¹ (broad)

O-H stretch

IR:
~1700 cm⁻¹

C=O stretch

¹³C NMR:
~165-170 ppm

C=O carbon

Benzene Ring

¹H NMR:
~7.5-8.0 ppm

Aromatic protons

UV-Vis:
~250-300 nm

π-π* transitions

Furan Ring

π-π* transitions
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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